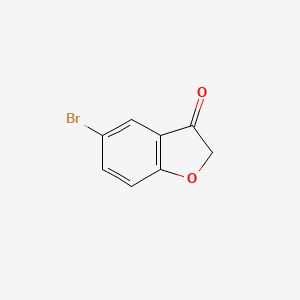

5-Bromobenzofuran-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUCDQLDYILHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441058 | |

| Record name | 5-Bromo-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54450-20-3 | |

| Record name | 5-Bromo-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromobenzo[b]furan-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromobenzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and characterization of 5-Bromobenzofuran-3(2H)-one (CAS No. 54450-20-3). This versatile heterocyclic compound serves as a key intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. Its unique structural features, including the benzofuranone core, a reactive bromine atom, and a ketone functional group, make it a valuable building block in modern organic synthesis.

Core Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a pink to red or orange crystalline powder. The quantitative physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 54450-20-3 | [1] |

| IUPAC Name | This compound | - |

| Synonyms | 5-Bromo-1-benzofuran-3(2H)-one, 5-Bromocoumaran-3-one, 5-bromo-2,3-dihydro-1-benzofuran-3-one | [1][2] |

| MDL Number | MFCD06738724 | [1][3] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₅BrO₂ | [1] |

| Molecular Weight | 213.03 g/mol | [1] |

| Appearance | Pink to red solid | [1] |

| Melting Point | 69 °C | [1] |

| Boiling Point | 319.5 ± 42.0 °C (Predicted) | [1][4] |

| Density | 1.742 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in most organic solvents; insoluble in water. | - |

| Storage | 2-8°C, Sealed in dry conditions | [1][3] |

Reactivity and Applications

The chemical reactivity of this compound is defined by its three main structural components:

-

Aromatic Ring: The bromine atom at the 5-position activates the ring for various transformations, notably serving as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

-

Ketone Carbonyl Group: The C3-ketone is susceptible to nucleophilic attack, allowing for the introduction of various substituents at this position. It can also be a site for condensation reactions.

-

Benzofuranone Core: This scaffold is prevalent in many biologically active natural products and synthetic drugs, making this compound a key intermediate for pharmaceutical development, particularly in creating potential drug candidates for neurological disorders.[5]

Due to this multifaceted reactivity, it is a widely utilized building block for generating libraries of complex heterocyclic compounds for drug discovery and materials science research.[5]

Experimental Protocols

Representative Synthesis Protocol: Intramolecular Friedel-Crafts Acylation

This protocol describes a general procedure for the cyclization of (4-bromophenoxy)acetyl chloride to form this compound. Intramolecular Friedel-Crafts reactions are a robust method for forming 5- and 6-membered rings.[6][7]

Step 1: Preparation of (4-bromophenoxy)acetic acid

-

Dissolve 4-bromophenol (1 eq.) and sodium hydroxide (1.1 eq.) in water.

-

Add a solution of chloroacetic acid (1 eq.) portion-wise while maintaining the temperature below 40°C.

-

Heat the mixture at 100°C for 1-2 hours.

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is ~1-2.

-

The product, (4-bromophenoxy)acetic acid, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Preparation of (4-bromophenoxy)acetyl chloride

-

To the dried (4-bromophenoxy)acetic acid (1 eq.), add thionyl chloride (SOCl₂, 1.5-2.0 eq.) and a catalytic amount of DMF.

-

Gently reflux the mixture for 1-2 hours until gas evolution ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride. This is often used directly in the next step without further purification.

Step 3: Intramolecular Friedel-Crafts Acylation

-

Prepare a suspension of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.1-1.2 eq.), in a dry, inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0°C in an ice bath.

-

Add a solution of (4-bromophenoxy)acetyl chloride (1 eq.) in the same dry solvent dropwise to the catalyst suspension over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

-

Separate the organic layer. Extract the aqueous layer with the solvent (2x).

-

Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from ligroin) to yield this compound.[1]

Spectral Characterization

No publicly available spectra for this compound were found. However, based on its structure, the following spectral characteristics are expected.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | - Aromatic Protons (3H): Three signals in the aromatic region (~7.0-7.8 ppm). Expect a doublet for the proton adjacent to the bromine, a doublet for the proton ortho to the ether oxygen, and a doublet of doublets for the proton in between. - Methylene Protons (2H): A singlet in the aliphatic region (~4.5-4.8 ppm) corresponding to the two protons of the CH₂ group. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region (~195-200 ppm). - Aromatic Carbons (6C): Six signals in the aromatic region (~110-160 ppm), including one C-Br signal. - Methylene Carbon (CH₂): A signal in the aliphatic region (~70-75 ppm). |

| FT-IR | - C=O Stretch (Ketone): Strong, sharp absorption around 1700–1720 cm⁻¹.[8][9] - Ar C=C Stretch: Medium absorptions around 1450–1600 cm⁻¹.[10] - C-O Stretch (Ether): Strong absorption around 1250-1300 cm⁻¹.[8] - Ar C-H Stretch: Weak to medium absorptions >3000 cm⁻¹.[10] - Aliphatic C-H Stretch: Weak to medium absorptions <3000 cm⁻¹.[10] - C-Br Stretch: Absorption in the fingerprint region <700 cm⁻¹.[8] |

| Mass Spec. (EI) | - Molecular Ion (M⁺): Expect a characteristic pair of peaks for the molecular ion due to the bromine isotopes, [M]⁺ at m/z 212 and [M+2]⁺ at m/z 214, with approximately equal intensity. - Key Fragments: Loss of CO (m/z 184/186), loss of Br (m/z 133). The parent compound, benzofuran-3(2H)-one, shows a molecular ion at m/z 134 and a base peak at m/z 106 after loss of CO.[11] |

Visualized Workflows and Relationships

Synthesis Pathway

The following diagram illustrates the logical flow of the representative synthesis protocol for this compound.

Characterization Workflow

This diagram outlines a standard workflow for the structural confirmation and purity analysis of a synthesized chemical compound like this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

References

- 1. 5-Bromo-3(2H)-benzofuranone | 54450-20-3 [chemicalbook.com]

- 2. 5-Bromo-3(2H)-benzofuranone | CymitQuimica [cymitquimica.com]

- 3. 54450-20-3|this compound|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. 3(2H)-Benzofuranone [webbook.nist.gov]

An In-depth Technical Guide to 5-Bromobenzofuran-3(2H)-one

CAS Number: 54450-20-3

This technical guide provides a comprehensive overview of 5-Bromobenzofuran-3(2H)-one, a key heterocyclic intermediate in synthetic and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound, also known as 5-Bromocoumaran-3-one, is a solid organic compound. Its core structure consists of a benzene ring fused to a furanone ring, with a bromine atom substituted at the 5-position. This structure imparts specific reactivity, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 54450-20-3 | [1][2] |

| Molecular Formula | C₈H₅BrO₂ | [1][3] |

| Molecular Weight | 213.03 g/mol | [1] |

| Appearance | Pink to red or orange crystalline solid/powder | [4] |

| Melting Point | 69 °C | [5] |

| Boiling Point | 319.5 °C (Predicted) | [5] |

| Density | 1.742 g/cm³ (Predicted) | |

| Solubility | Soluble in most organic solvents; insoluble in water. | [4] |

| Storage | 2-8°C, sealed in a dry environment. | [1] |

Table 2: Spectroscopic Data Identifiers

| Spectroscopic Data | Identifier/Reference |

| MDL Number | MFCD06738724 |

| InChI Key | UXUCDQLDYILHQI-UHFFFAOYSA-N |

| SMILES | O=C1CO/C2=C/C=C(Br)\C=C\12 |

Synthesis and Reactivity

The synthesis of benzofuran-3(2H)-ones, including the 5-bromo derivative, can be achieved through several synthetic routes. A common and effective method is the intramolecular Friedel-Crafts cyclization of the corresponding phenoxyacetic acid or its acid chloride derivative.

Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Cyclization

The following is a representative protocol for the synthesis of this compound based on established methods for analogous compounds.

Step 1: Synthesis of 2-(4-bromophenoxy)acetic acid

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenol in an aqueous solution of sodium hydroxide.

-

To this solution, add a solution of chloroacetic acid.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield 2-(4-bromophenoxy)acetic acid.

Step 2: Synthesis of 2-(4-bromophenoxy)acetyl chloride

-

In a fume hood, suspend the dried 2-(4-bromophenoxy)acetic acid in a suitable solvent such as dichloromethane or toluene.

-

Slowly add thionyl chloride or oxalyl chloride to the suspension at room temperature.

-

Heat the mixture to reflux for a few hours until the solid dissolves and gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-(4-bromophenoxy)acetyl chloride, which can be used directly in the next step.

Step 3: Intramolecular Friedel-Crafts Cyclization to this compound

-

In a dry reaction vessel under an inert atmosphere, dissolve the crude 2-(4-bromophenoxy)acetyl chloride in a dry, non-polar solvent like dichloromethane or nitrobenzene.

-

Cool the solution in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride, in portions.

-

Allow the reaction mixture to stir at low temperature and then gradually warm to room temperature. The reaction progress should be monitored by TLC.

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Applications in Research and Development

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[6]

Pharmaceutical and Medicinal Chemistry

The benzofuran-3(2H)-one scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities. The bromine atom on the 5-position of the title compound provides a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery.

Derivatives of the benzofuran-3(2H)-one core have been explored as:

-

Anticancer Agents: Certain brominated benzofuran derivatives have shown cytotoxicity against various cancer cell lines.[7]

-

Enzyme Inhibitors: The benzofuranone scaffold has been identified as a core structure for inhibitors of enzymes such as Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2) and alkaline phosphatase.[8][9]

-

Agents for Neurodegenerative Diseases: Some derivatives have been investigated for their potential in treating Alzheimer's disease by inhibiting beta-amyloid aggregation.[10]

Materials Science

The benzofuran scaffold is also of interest in materials science. Its derivatives have been explored for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. The inherent fluorescence of some benzofuran derivatives makes them suitable for these applications.

Safety and Handling

This compound should be handled in a well-ventilated area or fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceuticals and functional materials. Its straightforward synthesis and the reactivity of the bromine substituent make it an attractive starting material for the creation of diverse molecular architectures. Further research into the biological activities of its derivatives is likely to uncover new therapeutic applications.

References

- 1. 54450-20-3|this compound|BLD Pharm [bldpharm.com]

- 2. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. imjst.org [imjst.org]

- 5. This compound | 54450-20-3 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis - East China Normal University [pure.ecnu.edu.cn]

- 9. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromobenzofuran-3(2H)-one: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromobenzofuran-3(2H)-one is a halogenated heterocyclic ketone that serves as a versatile building block in organic synthesis. Its unique structural framework, featuring a benzofuranone core with a bromine substituent, imparts specific reactivity that is leveraged in the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. Furthermore, it explores its reactivity and potential applications in drug discovery and materials science, supported by detailed experimental protocols and data analysis.

Core Structure and Properties

This compound possesses a bicyclic structure consisting of a benzene ring fused to a dihydrofuranone ring, with a bromine atom attached to the benzene ring at position 5. The presence of the electron-withdrawing bromine atom and the carbonyl group influences the electron distribution and reactivity of the molecule.

The chemical structure of this compound is as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₅BrO₂ | [1][2] |

| Molecular Weight | 213.03 g/mol | [1][2] |

| Appearance | Pink to red solid | [3] |

| Melting Point | 69 °C | [2][3] |

| Boiling Point | 319.5 ± 42.0 °C (Predicted) | [2] |

| Density | 1.742 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8°C | [3] |

Synthesis of this compound

This compound can be synthesized through a multi-step process starting from 4-bromophenol. The general synthetic pathway involves the formation of an ether, followed by an intramolecular Friedel-Crafts acylation.

Caption: General synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(4-Bromophenoxy)acetic acid

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenol in an aqueous solution of sodium hydroxide.

-

To this solution, add a solution of chloroacetic acid in water.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

After cooling, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to afford 2-(4-bromophenoxy)acetic acid.

Step 2: Synthesis of 2-(4-Bromophenoxy)acetyl chloride

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 2-(4-bromophenoxy)acetic acid in an excess of thionyl chloride.

-

Heat the mixture to reflux until the solid dissolves and the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-(4-bromophenoxy)acetyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

-

In a flame-dried three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, suspend a Lewis acid such as aluminum chloride (AlCl₃) in a dry, inert solvent like dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Add a solution of 2-(4-bromophenoxy)acetyl chloride in the same solvent dropwise to the suspension while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques. While a complete, publicly available dataset is limited, the expected spectral characteristics are summarized below based on the analysis of its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the dihydrofuranone ring. The aromatic protons will appear as a complex multiplet in the downfield region, with their chemical shifts and coupling constants influenced by the bromine and the fused ring system. The methylene protons will appear as a singlet in the upfield region.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (including the carbon attached to bromine), and the methylene carbon.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic Protons: δ 7.0-7.8 ppm (m, 3H) | Carbonyl Carbon: δ ~195-205 ppm |

| Methylene Protons (-CH₂-): δ ~4.6 ppm (s, 2H) | Aromatic Carbons: δ ~110-160 ppm |

| Methylene Carbon (-CH₂-): δ ~70-80 ppm |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1700-1730 cm⁻¹. Other significant peaks will include those for aromatic C-H and C=C stretching, and C-O stretching vibrations.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| C=O Stretch (Ketone) | 1700 - 1730 (strong) |

| Aromatic C=C Stretch | 1450 - 1600 (medium) |

| C-O Stretch (Ether) | 1200 - 1300 (strong) |

| Aromatic C-H Stretch | 3000 - 3100 (medium) |

| Aliphatic C-H Stretch | 2850 - 2960 (medium) |

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (213 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments. Fragmentation may involve the loss of CO, Br, and other neutral fragments.

Reactivity and Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules.[4] The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups. The carbonyl group can undergo a variety of reactions, such as reductions, additions, and condensations.

While specific biological activities of this compound itself are not extensively documented, the benzofuran-3(2H)-one scaffold is present in a number of compounds with interesting pharmacological properties. For instance, derivatives of benzofuran-3(2H)-one have been investigated as inhibitors of Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2), an enzyme implicated in apoptosis.[4][5] This suggests that this compound could serve as a starting material for the synthesis of novel DRAK2 inhibitors or other potential therapeutic agents.

Caption: Potential role of benzofuran-3(2H)-one derivatives in inhibiting the DRAK2 signaling pathway.

The versatility of this compound makes it a key building block for creating libraries of compounds for high-throughput screening in drug discovery programs.[4] Its utility extends to the synthesis of natural product analogues and other complex organic molecules.

Conclusion

References

- 1. 5-Bromo-3(2H)-benzofuranone | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. 5-Bromo-3(2H)-benzofuranone | 54450-20-3 [chemicalbook.com]

- 4. Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis - East China Normal University [pure.ecnu.edu.cn]

- 5. Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromobenzofuran-3(2H)-one: Synthesis, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromobenzofuran-3(2H)-one, a key intermediate in the synthesis of various biologically active molecules. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and explores its relevance in the context of therapeutic discovery, particularly as a scaffold for kinase inhibitors.

Core Compound Properties

This compound is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its molecular structure lends itself to further functionalization, making it a valuable precursor for a range of more complex molecules.

| Property | Value | Reference |

| Molecular Weight | 213.03 g/mol | [1] |

| Molecular Formula | C₈H₅BrO₂ | [1] |

| CAS Number | 54450-20-3 | [1] |

| Appearance | Pink to red solid | |

| Storage | Sealed in dry, 2-8°C | [1] |

| Solubility | Soluble in most organic solvents, insoluble in water | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved via an intramolecular Friedel-Crafts acylation of the corresponding phenoxyacetic acid. This method provides a reliable route to the desired benzofuranone core structure.[3]

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

Starting Material: 2-(4-bromophenoxy)acetic acid

Reagents and Solvents:

-

Thionyl chloride (SOCl₂)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-(4-bromophenoxy)acetic acid (1 equivalent) in anhydrous dichloromethane. Add thionyl chloride (1.5 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2 hours, or until the reaction is complete as monitored by TLC. After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-(4-bromophenoxy)acetyl chloride.

-

Intramolecular Friedel-Crafts Acylation: Cool the flask containing the crude acid chloride in an ice bath. Add fresh anhydrous dichloromethane to dissolve the acid chloride. To this solution, add anhydrous aluminum chloride (1.2 equivalents) portion-wise, maintaining the temperature below 5°C. After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl. Separate the organic layer in a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.

Biological Significance and Therapeutic Potential

Benzofuran-3(2H)-one derivatives have emerged as a promising class of compounds in drug discovery, notably as kinase inhibitors. One such target is the Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2), a serine/threonine kinase implicated in cell death signaling pathways.[4] Inhibition of DRAK2 has been shown to protect pancreatic islet β-cells from apoptosis, suggesting a potential therapeutic avenue for the treatment of diabetes.[4]

This compound serves as a key starting material for the synthesis of these potent DRAK2 inhibitors. The bromine atom at the 5-position provides a handle for further chemical modifications, such as cross-coupling reactions, to explore the structure-activity relationship (SAR) and optimize the inhibitory potency and selectivity of the final compounds.

Logical Workflow for Drug Discovery

The following diagram illustrates the logical workflow from the starting intermediate to the development of potential therapeutic agents.

Caption: Drug discovery workflow for DRAK2 inhibitors.

Signaling Pathway Implication

The development of this compound derivatives as DRAK2 inhibitors directly impacts apoptosis signaling pathways in pancreatic β-cells.

Caption: Inhibition of DRAK2-mediated apoptosis.

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. Its accessible synthesis and versatile chemical nature make it an ideal starting point for the creation of novel therapeutic agents. The demonstrated potential of its derivatives to act as potent kinase inhibitors, such as those targeting DRAK2, underscores the importance of this compound in the ongoing search for new treatments for diseases like diabetes. This guide provides a foundational understanding for researchers looking to leverage the properties of this compound in their work.

References

- 1. 54450-20-3|this compound|BLD Pharm [bldpharm.com]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis - East China Normal University [pure.ecnu.edu.cn]

Technical Guide: Solubility Profile of 5-Bromobenzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 5-Bromobenzofuran-3(2H)-one. Due to the limited publicly available quantitative data for this specific compound, this guide focuses on summarizing the existing qualitative information and presenting a detailed, adaptable experimental protocol for the quantitative determination of its solubility. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical research.

Core Compound Information

This compound is a halogenated heterocyclic organic compound. Halogenated benzofuranones are of interest in medicinal chemistry and materials science due to their potential biological activities and utility as synthetic intermediates.[1][2] A thorough understanding of the solubility of this compound is critical for its application in these fields, impacting aspects from reaction kinetics to bioavailability in potential therapeutic applications.

Solubility Data

Currently, there is a lack of specific quantitative solubility data for this compound in the public domain. The available information is qualitative and is summarized in the table below.

| Solvent Class | Solvent Examples | Qualitative Solubility |

| Polar Protic | Water | Insoluble |

| Ethanol | Soluble | |

| Polar Aprotic | Dichloromethane | Soluble |

| General Organic | Most Organic Solvents | Generally Soluble |

Note: The qualitative descriptions of "soluble" and "insoluble" are based on information from chemical supplier data sheets and lack specific concentration and temperature details. For precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely used crystal equilibrium (shake-flask) method, a reliable technique for establishing thermodynamic solubility.[3]

Objective

To quantitatively determine the equilibrium solubility of this compound in a selection of relevant solvents at controlled temperatures.

Materials

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, ethanol, dichloromethane, phosphate-buffered saline pH 7.4)

-

Scintillation vials or flasks with secure caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated alternative quantification method

-

Volumetric flasks, pipettes, and syringes with appropriate filters (e.g., 0.22 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.[3]

-

Seal the vials tightly to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant, controlled temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined duration (typically 24-72 hours) to allow the system to reach a state of dynamic equilibrium. The time required for equilibration should be determined empirically by taking measurements at various time points until the concentration of the solute in the solution remains constant.[3]

-

-

Sample Separation:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

To separate the solid phase from the saturated solution, centrifuge the vials at a high speed until a clear supernatant is obtained.[3]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm) to remove any remaining microscopic solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical technique, such as HPLC-UV.

-

Prepare a standard calibration curve using solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of the saturated solution by comparing the analytical response of the samples to the calibration curve.

-

-

Data Reporting:

-

The solubility should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L).

-

The experiment should be performed in triplicate for each solvent and temperature to ensure the reliability of the results.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Biological Context of Benzofuran Derivatives

While specific biological activities of this compound are not extensively documented, the broader class of benzofuran derivatives is known to possess a wide range of pharmacological properties. These include potential applications as anticancer, antiviral, antifungal, antioxidant, and anti-inflammatory agents.[1][2] Furthermore, certain 3-arylbenzofuranone derivatives have been investigated as potential agents for Alzheimer's disease due to their antioxidant and cholinesterase inhibitory activities.[4][5] The presence of the benzofuranone core in this compound suggests that it could be a valuable scaffold for the development of novel therapeutic agents. Further research into its biological properties is warranted.

References

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 5-Bromobenzofuran-3(2H)-one

This guide provides comprehensive safety and handling information for 5-Bromobenzofuran-3(2H)-one, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazard information, safe handling protocols, and emergency procedures.

Chemical and Physical Properties

This compound is a solid organic compound. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 54450-20-3 |

| Molecular Formula | C₈H₅BrO₂ |

| Molecular Weight | 213.03 g/mol |

| Appearance | Solid |

| Storage Temperature | 2-8°C |

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. The following table summarizes its hazard statements and precautionary measures.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Skin Irritant | GHS07 | Warning | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |

| Eye Irritant | GHS07 | Warning | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Respiratory Irritant | GHS07 | Warning | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

Experimental Protocols: Safe Handling and Storage

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

3.1. Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times when handling the compound.

-

Eye Protection: Safety glasses or goggles are required. A face shield should be used when there is a risk of splashing.

-

Lab Coat: A flame-retardant lab coat must be worn to protect from skin contact and contamination of personal clothing.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge should be used.

3.2. Handling Procedures

-

All handling of this compound should be performed within a certified chemical fume hood.

-

Avoid generating dust. Use appropriate tools for transferring the solid material.

-

Ensure all containers are clearly labeled with the chemical name and associated hazards.

-

Wash hands thoroughly after handling, even if gloves were worn.

3.3. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

The recommended storage temperature is between 2°C and 8°C.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

3.4. Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Contaminated materials and empty containers should be treated as hazardous waste.

Emergency Procedures

4.1. First-Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Hazard mitigation workflow for handling chemical substances.

Caption: General experimental workflow for using this compound.

References

Spectroscopic Profile of 5-Bromobenzofuran-3(2H)-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromobenzofuran-3(2H)-one, a key intermediate in organic synthesis with applications in pharmaceutical and materials science research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's characterization.

Core Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 - 7.8 | d | 1H | Ar-H |

| ~7.5 - 7.6 | dd | 1H | Ar-H |

| ~7.0 - 7.1 | d | 1H | Ar-H |

| ~4.6 | s | 2H | -CH₂- |

Predicted data is based on the analysis of related benzofuranone structures and standard chemical shift values.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C=O |

| ~160 | C-O (aromatic) |

| ~135 | C-Br |

| ~130 | Ar-C |

| ~128 | Ar-CH |

| ~115 | Ar-CH |

| ~114 | Ar-CH |

| ~70 | -CH₂- |

Predicted data is based on the analysis of related benzofuranone structures and standard chemical shift values.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1710 | Strong | C=O (Ketone) |

| ~1600, ~1475 | Medium-Weak | C=C (Aromatic) |

| ~1250 | Strong | C-O (Ether) |

| ~820 | Strong | C-H (Aromatic, out-of-plane) |

| ~600-700 | Medium | C-Br |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 212/214 | ~100 | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 183/185 | Variable | [M-CHO]⁺ |

| 155/157 | Variable | [M-CO-CHO]⁺ |

| 133 | Variable | [M-Br]⁺ |

| 104 | Variable | [M-Br-CHO]⁺ |

| 76 | Variable | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the intramolecular cyclization of a suitably substituted precursor.[7] One reported method involves the reaction of a bromobenzofuranone with an electrophile like lithium bromide to obtain a brominated intermediate, which is then esterified under basic conditions to yield the final product.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: As a solid compound, the IR spectrum can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of molecule.

-

Data Acquisition: The mass spectrometer is scanned over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300). The relative abundance of each ion fragment is recorded.

Visualizations

The following diagrams illustrate key aspects of the analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

commercial suppliers of 5-Bromobenzofuran-3(2H)-one

An In-depth Technical Guide to Commercial Suppliers of 5-Bromobenzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of this compound, a key intermediate in synthetic and medicinal chemistry. This document details commercial suppliers, available product specifications, and insights into its applications in drug discovery and development.

Introduction to this compound

This compound is a heterocyclic organic compound that serves as a versatile building block in the synthesis of more complex molecules.[1] Its benzofuranone core is a privileged scaffold found in numerous biologically active compounds.[2][3][4] Derivatives of benzofuran have shown a wide range of pharmacological activities, including anticancer, antibacterial, antiviral, and antioxidant properties.[2][3][4][5] Consequently, this compound is of significant interest to researchers in medicinal chemistry and drug discovery for the development of novel therapeutic agents.[2]

Commercial Availability and Suppliers

A variety of chemical suppliers offer this compound, typically for research and development purposes. The following tables summarize the available information on suppliers and their product specifications. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

Table 1: General Product Information

| Property | Value |

| CAS Number | 54450-20-3 |

| Molecular Formula | C₈H₅BrO₂ |

| Molecular Weight | 213.03 g/mol |

| Appearance | Solid, Pink to red or Orange crystalline powder |

| Storage | Sealed in dry, 2-8°C |

Table 2: Commercial Suppliers and Product Specifications

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 98% | Inquire |

| BLD Pharm | Inquire | Inquire |

| CymitQuimica | 97% | 250mg, 1g, 5g, 10g, 25g, 50g, 100g |

| Advanced ChemBlocks | 97% | 1g, 5g, 25g |

| Bide Pharmatech Ltd | 95+% | 1g |

| Chem-Impex | ≥ 99.9% (HPLC) | Inquire |

| ChemicalBook | 99% (from some listed suppliers) | Varies by supplier |

Experimental Protocols and Quality Control

While specific proprietary synthesis and quality control protocols are not publicly disclosed by suppliers, the characterization of benzofuranone derivatives is well-documented in scientific literature. Standard analytical techniques are employed to confirm the identity and purity of this compound.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. For example, in related benzofuranone structures, characteristic signals for the methylene protons (-CH₂-) of the furanone ring and the aromatic protons can be observed and assigned.[6][7]

b) Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique to confirm the molecular weight of the compound and to assess its purity.[6]

c) Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For this compound, characteristic absorption bands for the carbonyl group (C=O) and aromatic C-H bonds would be expected.[6]

d) High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound.[8] Chem-Impex, for instance, specifies a purity of ≥ 99.9% as determined by HPLC.[1]

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of a diverse array of biologically active molecules. The benzofuran nucleus is a key component in compounds investigated for various therapeutic areas.

a) Anticancer Activity:

Benzofuran derivatives have been extensively studied for their potential as anticancer agents.[2][5] They can be modified to interact with various biological targets involved in cancer progression.

b) Antimicrobial Activity:

The benzofuran scaffold is present in compounds with demonstrated antibacterial and antifungal properties.[3]

c) Other Therapeutic Areas:

Research has explored benzofuran derivatives for a wide range of other biological activities, including as inhibitors of enzymes like Pim-1 kinase and alkaline phosphatase, and as agents against neurodegenerative diseases like Alzheimer's.[7][9][10]

Visualizations

The following diagrams illustrate the role of this compound in the drug discovery workflow and the breadth of biological activities associated with its derivatives.

References

- 1. This compound, CasNo.54450-20-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 7. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 54450-20-3|this compound|BLD Pharm [bldpharm.com]

- 9. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of an Orally Bioavailable Benzofuran Analogue That Serves as a β-Amyloid Aggregation Inhibitor for the Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 5-Bromobenzofuran-3(2H)-one in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromobenzofuran-3(2H)-one, a halogenated derivative of the benzofuranone core, has emerged as a versatile and highly valuable building block in the field of organic synthesis. Its unique structural features, including a reactive keto group, an alpha-brominated aromatic ring, and a lactone moiety, provide a scaffold ripe for diverse chemical transformations. This technical guide offers an in-depth exploration of the role of this compound in the synthesis of complex molecules, with a particular focus on its application in the development of biologically active compounds. The benzofuran-3(2H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide will provide detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways to empower researchers in their pursuit of novel chemical entities.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis.

| Property | Value | Reference |

| CAS Number | 54450-20-3 | |

| Molecular Formula | C₈H₅BrO₂ | |

| Molecular Weight | 213.03 g/mol | |

| Appearance | Pink to red solid | |

| Melting Point | 69 °C | |

| Solubility | Soluble in most organic solvents, insoluble in water. |

| ¹H NMR | ¹³C NMR |

| Data for derivatives suggest characteristic aromatic and methylene proton signals. | Data for derivatives indicate key carbonyl, aromatic, and methylene carbon resonances. |

Key Synthetic Transformations and Applications

This compound serves as a precursor for a multitude of complex molecular architectures. Its reactivity allows for modifications at the carbonyl group, the aromatic ring, and the methylene bridge, making it a cornerstone for combinatorial library synthesis and targeted drug design.

Knoevenagel Condensation for the Synthesis of Bioactive Aurone Analogs

The active methylene group at the C2 position of this compound is amenable to Knoevenagel condensation with various aldehydes and dicarbonyl compounds. This reaction is a powerful tool for the synthesis of aurone analogs, a class of compounds known for their diverse biological activities.

Workflow for Knoevenagel Condensation

Caption: General workflow for the synthesis of aurone analogs via Knoevenagel condensation.

Experimental Protocol: Clay-Catalyzed Knoevenagel Condensation with Benzil

This protocol describes a solventless synthesis of a novel acyl-aurone under microwave irradiation, demonstrating a green chemistry approach.[1]

-

Preparation: An equimolar mixture of this compound and benzil is adsorbed onto a clay catalyst (e.g., K10, KSF).

-

Reaction: The mixture is placed in a closed tube and irradiated in a microwave reactor (e.g., Anton Paar Monowave 300 at 2450 MHz).

-

Work-up and Purification: The reaction mixture is cooled, and the product is extracted with an appropriate organic solvent. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.

Quantitative Data: Knoevenagel Condensation Yields

| Reactant 2 | Catalyst | Conditions | Yield | Reference |

| Benzil | K10 Clay | Microwave | ~80% | [1] |

| 2-Methoxybenzaldehyde | Piperidine | Ethanol, Reflux | - |

Synthesis of Spirocyclic Compounds

The carbonyl group of this compound is a key functional handle for the construction of spirocyclic systems, which are of significant interest in drug discovery due to their rigid three-dimensional structures.

A three-component reaction involving a derivative of this compound (specifically, a (Z)-3-benzylidenebenzofuran-2(3H)-one), an amino acid (e.g., sarcosine), and a 1,3-dicarbonyl compound (e.g., ninhydrin) can be employed to synthesize novel spiro-pyrrolidine derivatives.

Synthetic Pathway for Spiro-pyrrolidines

Caption: Stepwise synthesis of spiro[benzofuran-pyrrolidine] derivatives.

Experimental Protocol: Synthesis of Spiro[benzofuran-pyrrolidine] Derivatives

This protocol is adapted from a general procedure for the synthesis of spiro-pyrrolidine compounds via a [3+2] azomethine ylide cycloaddition.[2]

-

Synthesis of the Dipolarophile: To a solution of this compound (1 equiv) and a substituted benzaldehyde (1.2 equiv) in anhydrous ethanol, add piperidine (0.2 equiv). The reaction is heated to 80 °C and monitored by TLC. After completion, the solvent is removed, and the product is purified by column chromatography or recrystallization to yield the (Z)-3-benzylidenebenzofuran-2(3H)-one derivative.

-

[3+2] Cycloaddition: The benzylidene derivative (1 equiv), sarcosine (3 equiv), and ninhydrin (2 equiv) are dissolved in tetrahydrofuran. The reaction is stirred at 60 °C and monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by silica gel column chromatography.

Quantitative Data: Spiro-pyrrolidine Synthesis

| Benzylidene Derivative | Solvent | Temperature | Yield | Diastereomeric Ratio (dr) | Reference |

| (Z)-3-benzylidenebenzofuran-2(3H)-one | Acetonitrile | 40 °C | 82% | 9:1 | [2] |

| (Z)-3-benzylidenebenzofuran-2(3H)-one | THF | 60 °C | 74-99% | >20:1 | [2] |

A cascade reaction involving 4-hydroxycoumarins and aurone derivatives (which can be synthesized from benzofuran-3(2H)-ones) catalyzed by iodine provides an efficient route to spirocyclic benzofuran–furocoumarins.

Mechanism of Spirocyclic Benzofuran–Furocoumarin Formation

References

The Emerging Potential of 5-Bromobenzofuran-3(2H)-one in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzofuran-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 5-position, yielding 5-Bromobenzofuran-3(2H)-one, offers a versatile starting point for the synthesis of novel derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, focusing on its role in the development of anticancer agents and kinase inhibitors.

Synthesis of the Core Scaffold

The synthesis of this compound is a critical first step in the exploration of its medicinal chemistry applications. While various methods exist for the synthesis of the parent benzofuran-3(2H)-one, a common route to the 5-bromo derivative involves the cyclization of a suitably substituted precursor. A representative synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol describes a potential synthetic route starting from 5-bromosalicylaldehyde.

Step 1: Synthesis of 5-Bromosalicylonitrile from 5-Bromosalicylaldehyde

-

To a solution of 5-bromosalicylaldehyde (1 equivalent) in dimethylformamide (DMF), add hydroxylamine hydrochloride (1.1 equivalents).

-

Heat the mixture at a gentle reflux for 20-30 minutes.

-

After cooling, pour the reaction mixture into cold water.

-

Collect the resulting solid precipitate by filtration, wash with water, and dry to yield 5-bromosalicylonitrile.

Step 2: Synthesis of 4-Bromo-2-cyanophenoxyacetate derivative

-

In a flask containing anhydrous acetone, dissolve 5-bromosalicylonitrile (1 equivalent) and an appropriate chloroacetate derivative (e.g., ethyl chloroacetate, 1.1 equivalents).

-

Add anhydrous potassium carbonate (2 equivalents) to the mixture.

-

Reflux the reaction mixture for 8-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude phenoxyacetate derivative.

Step 3: Cyclization to this compound derivative

-

The crude phenoxyacetate derivative can be cyclized using a base in a suitable solvent. For instance, treatment with a base like sodium ethoxide in ethanol or potassium carbonate in DMF can facilitate the intramolecular cyclization to the corresponding 3-aminobenzofuran derivative.

-

Subsequent hydrolysis and diazotization followed by reduction can yield the desired this compound.

Note: This is a generalized protocol, and specific reaction conditions may need to be optimized.

Applications in Anticancer Drug Discovery

Derivatives of this compound have demonstrated significant potential as anticancer agents. The presence of the bromine atom provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Cytotoxic Activity of this compound Derivatives

Several studies have reported the cytotoxic effects of derivatives synthesized from this compound against various cancer cell lines. The data from these studies are summarized in the table below.

| Compound ID | Modification on Core | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Varied substitutions | K562 (Leukemia) | 5 | [1] |

| 1 | Varied substitutions | HL60 (Leukemia) | 0.1 | [1] |

| VIII | Bromo derivative | K562 (Leukemia) | 5.0 | [2] |

| VIII | Bromo derivative | HL-60 (Leukemia) | 0.1 | [2] |

| 14c | Oxadiazole conjugate | HCT116 (Colon) | 3.27 | [3] |

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition: A Promising Avenue

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and autoimmune disorders. Derivatives of benzofuran-3(2H)-one have emerged as potent inhibitors of specific kinases.

Inhibition of Death-Associated Protein Kinase-Related Apoptosis-Inducing Kinase 2 (DRAK2)

A notable application of the benzofuran-3(2H)-one scaffold is in the development of inhibitors for DRAK2, a serine/threonine kinase involved in apoptosis and T-cell activation. Inhibition of DRAK2 has been proposed as a therapeutic strategy for protecting pancreatic β-cells from apoptosis in type 1 diabetes.

A high-throughput screening identified a benzofuran-3(2H)-one derivative as a moderate DRAK2 inhibitor (IC50 = 3.15 µM). Subsequent structure-activity relationship (SAR) studies led to the development of more potent inhibitors.

| Compound ID | IC50 (µM) | Reference |

| 40 | 0.33 | [4] |

| 41 | 0.25 | [4] |

DRAK2 Signaling Pathway in Pancreatic β-Cell Apoptosis

Inflammatory cytokines can induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO). NO, in turn, upregulates DRAK2 expression. DRAK2 can then phosphorylate and activate downstream targets, such as p70S6 kinase, and also plays a role upstream of caspase-9 activation, ultimately leading to apoptosis of pancreatic β-cells.[5] DRAK2 has also been shown to suppress autophagy by phosphorylating ULK1.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Drak2 overexpression results in increased beta-cell apoptosis after free fatty acid stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. khazna.ku.ac.ae [khazna.ku.ac.ae]

- 5. Drak2 is upstream of p70S6 kinase: its implication in cytokine-induced islet apoptosis, diabetes, and islet transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DRAK2 suppresses autophagy by phosphorylating ULK1 at Ser56 to diminish pancreatic β cell function upon overnutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Review of Benzofuran-3(2H)-one Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Benzofuran-3(2H)-one, also known as coumaranone, represents a privileged heterocyclic scaffold in medicinal chemistry and natural product synthesis. Its derivatives have garnered significant attention from researchers, scientists, and drug development professionals due to their wide spectrum of biological activities. This technical guide provides an in-depth review of the synthesis, chemical properties, and pharmacological applications of this versatile class of compounds, with a focus on their potential as antimicrobial, anti-inflammatory, antitumor, and antioxidant agents.

Synthesis of Benzofuran-3(2H)-one Derivatives

The synthesis of the benzofuran-3(2H)-one core and its derivatives can be achieved through various strategies. A common and effective method involves the intramolecular cyclization of precursor molecules. For instance, 2-benzylidenebenzofuran-3(2H)-ones, also known as aurones, are frequently synthesized through the condensation of benzofuran-3(2H)-ones with substituted benzaldehydes. Another prominent method is the oxidative cyclization of 2'-hydroxychalcones.[1]

Modern synthetic approaches often employ catalysts to improve efficiency and yield. Transition-metal catalysts, including rhodium and palladium, are utilized for C-H functionalization and annulation reactions to construct the benzofuran-3(2H)-one scaffold with quaternary centers.[2] Furthermore, eco-friendly methods, such as ultrasound-assisted synthesis, have been developed to offer faster reactions and higher yields compared to conventional techniques.[1][3]

Experimental Protocol: Ultrasound-Assisted Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones[2][5]

This protocol describes a general procedure for the synthesis of 2-benzylidenebenzofuran-3(2H)-ones via the oxidative cyclization of 1-(2'-hydroxyphenyl)-3-phenylpropenones (2'-hydroxychalcones).

-

Reaction Setup : In a suitable vessel, a mixture of the substituted 1-(2'-hydroxyphenyl)-3-phenylpropenone (1 mmol) and copper(II) acetate (1 mmol) is prepared in ethanol (10 mL).

-

Sonication : The reaction vessel is placed in an ultrasonic bath and sonicated for approximately five minutes.

-

Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup : Upon completion, the reaction mixture is diluted with ice-cold water and acidified with concentrated hydrochloric acid (HCl).

-

Isolation and Purification : The resulting yellow solid product is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the pure 2-benzylidenebenzofuran-3(2H)-one derivative.[1][4]

Below is a general workflow for this synthesis.

Caption: General workflow for ultrasound-assisted synthesis of aurones.

Biological Activities of Benzofuran-3(2H)-one Derivatives

This class of compounds exhibits a remarkable range of pharmacological effects, making them attractive candidates for drug discovery programs.

Antimicrobial Activity

Benzofuran-3(2H)-one derivatives have demonstrated significant activity against a variety of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal species.[5][6] The mechanism of action is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

| Compound Class/Example | Target Organism(s) | MIC (µg/mL) | Reference |

| Benzofuran-3(2H)-one linked geminal bis-1,2,3-triazoles | S. aureus, B. subtilis, E. coli, P. aeruginosa | 50 | [5] |

| Benzofuran-3(2H)-one linked geminal bis-1,2,3-triazoles | C. albicans, A. niger | 50 | [5] |

| Aza-benzofuran derivative (Compound 1) | S. typhimurium, S. aureus | 12.5 | [7] |

| Aza-benzofuran derivative (Compound 1) | E. coli | 25 | [7] |

| Oxa-benzofuran derivative (Compound 6) | P. italicum, C. musae | 12.5 | [7] |

| Hydrophobic benzofuran analogs | E. coli, S. aureus, MRSA, B. subtilis | 0.39 - 3.12 | [6] |

Table 1: Summary of Antimicrobial Activity (MIC) of Selected Benzofuran-3(2H)-one Derivatives.

-

Microorganism Preparation : A standardized inoculum of the target microorganism (bacteria or fungi) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, Potato Dextrose Broth for fungi). The concentration is adjusted to a specific value (e.g., 1 × 10⁶ cfu/mL).[7]

-

Compound Dilution : The test compounds are serially diluted in the growth medium within a 96-well microplate to achieve a range of final concentrations (e.g., 0.78–100 µg/mL).[7]

-

Inoculation : Each well is inoculated with the prepared microorganism suspension. Positive (microorganism and medium) and negative (medium only) controls are included.

-

Incubation : The microplates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 27°C for 48 hours for fungi).[7]

-

MIC Determination : The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible microbial growth.[8] An indicator like resazurin may be added to aid visualization.[7]

Anti-inflammatory Activity

Several benzofuran-3(2H)-one derivatives have been identified as potent anti-inflammatory agents. Their mechanism often involves the inhibition of key inflammatory mediators and signaling pathways. A common in vitro model uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to assess the inhibition of nitric oxide (NO) production.[7][9] Mechanistic studies have shown that these compounds can suppress the NF-κB and MAPK signaling pathways, which are crucial regulators of the inflammatory response.[9][10]

| Compound/Derivative | Assay | IC₅₀ | Reference |

| Aza-benzofuran (Compound 1) | NO Inhibition (LPS-stimulated RAW 264.7) | 17.3 µM | [7] |

| Aza-benzofuran (Compound 4) | NO Inhibition (LPS-stimulated RAW 264.7) | 16.5 µM | [7] |

| Piperazine/benzofuran hybrid (Compound 5d) | NO Inhibition (LPS-stimulated RAW 264.7) | 52.23 µM | [9][10] |

Table 2: Anti-inflammatory Activity of Selected Benzofuran-3(2H)-one Derivatives.

-

Cell Culture : RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

-

Compound Treatment : Cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 1 hour).

-

Inflammatory Stimulation : Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, excluding the negative control.

-

Incubation : The plate is incubated for 24 hours to allow for NO production.

-

Nitrite Measurement : The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is quantified using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.

-

Data Analysis : The absorbance is measured spectrophotometrically (e.g., at 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined from the dose-response curve.

The diagram below illustrates the inhibitory effect of benzofuran-3(2H)-one derivatives on the NF-κB and MAPK inflammatory signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]

- 3. Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

- 4. fujc.pp.ua [fujc.pp.ua]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways | MDPI [mdpi.com]